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Compound of Interest

Compound Name: Ceritinib dihydrochloride

Cat. No.: B8058383 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
Ceritinib, also known as LDK378, is a second-generation, orally administered, ATP-competitive

Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for

the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Genetic

alterations, such as the EML4-ALK fusion gene, can lead to the constitutive activation of ALK,

which drives uncontrolled cell proliferation and survival.[1][3][5] Ceritinib potently inhibits ALK

autophosphorylation, disrupting downstream signaling pathways and leading to cell cycle arrest

and programmed cell death (apoptosis).[3][4] It has demonstrated significant clinical activity in

patients who are either treatment-naive or have developed resistance to the first-generation

ALK inhibitor, crizotinib.[1][6]

Mechanism of Action
Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the ALK kinase

domain.[3] This competitive inhibition prevents the autophosphorylation and subsequent

activation of ALK. The blockade of ALK activity disrupts critical downstream oncogenic

signaling pathways essential for cancer cell survival and proliferation, including:

PI3K/AKT/mTOR Pathway: Inhibition of this pathway reduces cell survival, growth, and

proliferation.[7][8]
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STAT3 Pathway: Ceritinib blocks the ALK-mediated phosphorylation of STAT3, a key

transcription factor involved in cell survival and proliferation.[3][4]

MAPK/ERK Pathway: Suppression of this pathway contributes to the inhibition of cell

proliferation.[8]

By deactivating these key signaling cascades, ceritinib effectively induces cell cycle arrest,

primarily at the G1 phase, and triggers apoptosis, leading to tumor regression.[3]
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Annexin V / PI Staining Workflow

1. Cell Culture & Treatment
Seed cells and treat with Ceritinib

(include vehicle control).

2. Cell Harvesting
Collect both adherent and floating cells.

Handle gently to preserve membrane integrity.

3. Washing
Wash cells with cold 1X PBS.

4. Resuspension
Resuspend cell pellet in 1X Annexin V

Binding Buffer.

5. Staining
Add Annexin V-FITC and Propidium Iodide (PI).

Incubate for 15-20 min at RT in the dark.

6. Analysis
Add additional Binding Buffer and analyze

immediately by flow cytometry.

 

Western Blot Workflow for Apoptosis Markers

1. Cell Lysis & Protein Quantification
Lyse ceritinib-treated cells and determine
protein concentration (e.g., BCA assay).

2. SDS-PAGE
Separate protein lysates by molecular

weight on a polyacrylamide gel.

3. Membrane Transfer
Transfer separated proteins from the

gel to a PVDF or nitrocellulose membrane.

4. Blocking
Incubate the membrane in blocking buffer
to prevent non-specific antibody binding.

5. Antibody Incubation
Incubate with primary antibodies (e.g., anti-p-ALK,

anti-cleaved PARP), then HRP-conjugated
secondary antibodies.

6. Detection & Analysis
Apply chemiluminescent substrate and image the

blot. Quantify band intensity.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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